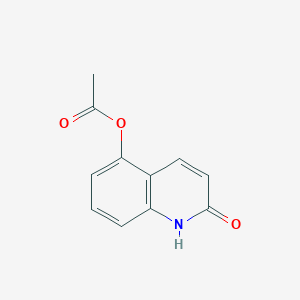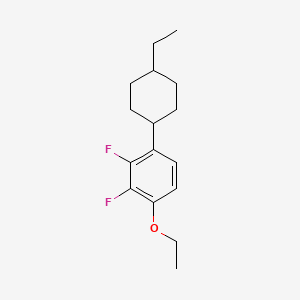
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene: is an organic compound characterized by its unique structural features, including an ethoxy group, an ethyl-cyclohexyl group, and two fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene typically involves multi-step organic reactions. The process may start with the preparation of the benzene ring, followed by the introduction of the ethoxy group, the ethyl-cyclohexyl group, and the fluorine atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzene ring.
Applications De Recherche Scientifique
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The ethoxy and ethyl-cyclohexyl groups, along with the fluorine atoms, contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene
- trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-benzene
- trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2-fluoro-benzene
Uniqueness
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have only one or no fluorine atoms.
Propriétés
Numéro CAS |
415915-41-2 |
|---|---|
Formule moléculaire |
C16H22F2O |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
1-ethoxy-4-(4-ethylcyclohexyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C16H22F2O/c1-3-11-5-7-12(8-6-11)13-9-10-14(19-4-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3 |
Clé InChI |
BHXVWJXGODUILD-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


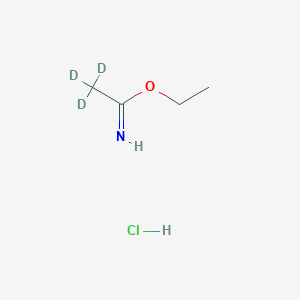
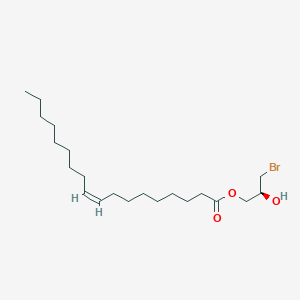
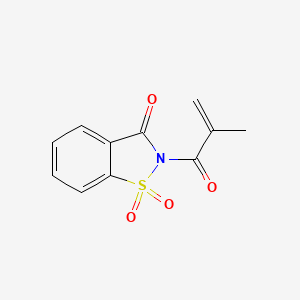
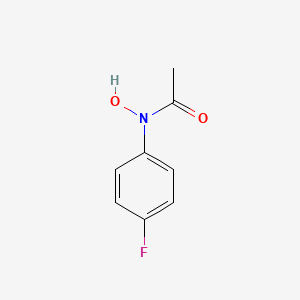
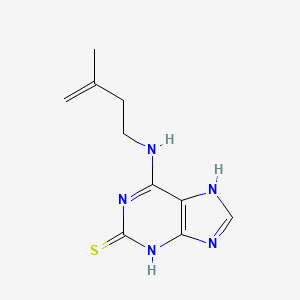
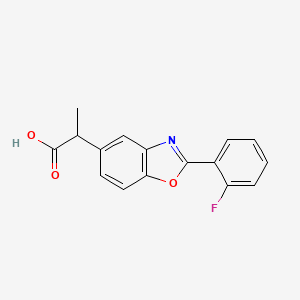

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
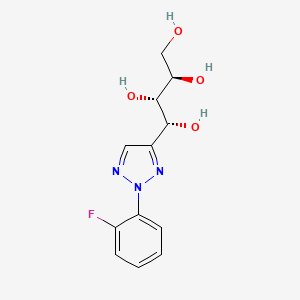
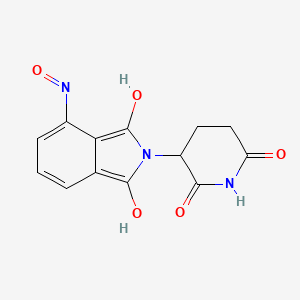

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
